

# Application Notes and Protocols for In Vivo Studies with CC-122 (Avadomide)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

CC-122, also known as Avadomide, is a novel pleiotropic pathway modifier that belongs to the class of cereblon E3 ligase modulators (CELMoDs). It exhibits a range of biological activities, including anti-proliferative, anti-angiogenic, and immunomodulatory effects.[1] The primary mechanism of action of CC-122 involves binding to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4] The degradation of these transcription factors results in downstream effects that include the modulation of interferon-stimulated genes (ISGs), T-cell co-stimulation, and direct anti-tumor activity in various hematological malignancies and solid tumors.[1][2][3]

These application notes provide detailed protocols for in vivo studies using CC-122 in preclinical animal models, with a focus on Diffuse Large B-cell Lymphoma (DLBCL) and pancreatic cancer xenografts.

## **Quantitative Data Summary**

The following tables summarize key quantitative data from representative in vivo studies of CC-122.



Table 1: CC-122 Dosing and Efficacy in DLBCL Xenograft Models

| Parameter                         | OCI-LY10 (ABC-DLBCL)                                                                   | WSU-DLCL2 (GCB-DLBCL)                         |
|-----------------------------------|----------------------------------------------------------------------------------------|-----------------------------------------------|
| Animal Model                      | CB-17 SCID mice                                                                        | CB-17 SCID mice                               |
| Cell Inoculum                     | 1 x 107 cells                                                                          | 1 x 107 cells                                 |
| Route of Cell Administration      | Subcutaneous                                                                           | Subcutaneous                                  |
| CC-122 Dose                       | 3 mg/kg or 30 mg/kg                                                                    | 3 mg/kg or 30 mg/kg                           |
| Route of CC-122<br>Administration | Oral (daily)                                                                           | Oral (daily)                                  |
| Treatment Duration                | 21 days                                                                                | 21 days                                       |
| Primary Outcome                   | Tumor growth inhibition                                                                | Tumor growth inhibition                       |
| Reported Efficacy                 | Significant decrease in tumor<br>growth (P=0.028 for 3 mg/kg,<br>P<0.001 for 30 mg/kg) | Significant decrease in tumor growth (P<0.01) |

Table 2: CC-122 Dosing and Efficacy in a Pancreatic Cancer Xenograft Model

| Parameter                      | MiaPaCa2-GR2 (Gemcitabine-Resistant)         |
|--------------------------------|----------------------------------------------|
| Animal Model                   | BALB/c nude mice                             |
| Cell Inoculum                  | 1 x 107 cells                                |
| Route of Cell Administration   | Subcutaneous                                 |
| CC-122 Dose                    | 0.5 mg/kg                                    |
| Route of CC-122 Administration | Oral                                         |
| Treatment Schedule             | Five times a week                            |
| Primary Outcome                | Tumor growth suppression                     |
| Reported Efficacy              | Significant suppression of tumor growth rate |



## **Signaling Pathway**

The binding of CC-122 to the CRL4CRBN E3 ubiquitin ligase complex initiates a cascade of events culminating in anti-tumor and immunomodulatory effects. The degradation of the primary targets, Ikaros and Aiolos, leads to the de-repression of interferon-stimulated genes (ISGs) and increased production of interleukin-2 (IL-2), contributing to the anti-lymphoma and T-cell co-stimulatory activities of the compound.



Click to download full resolution via product page

Caption: CC-122 signaling pathway leading to Ikaros and Aiolos degradation.

# Experimental Protocols Protocol 1: Subcutaneous DLBCL Xenograft Model

This protocol describes the establishment of a subcutaneous Diffuse Large B-cell Lymphoma (DLBCL) xenograft model in immunodeficient mice for evaluating the in vivo efficacy of CC-122.

### Materials:

- DLBCL cell lines (e.g., OCI-LY10, WSU-DLCL2)
- Female CB-17 Severe Combined Immunodeficient (SCID) mice, 6-8 weeks old



- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS), sterile
- Matrigel (optional, can enhance tumor take-rate)
- CC-122 (Avadomide)
- Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)
- Standard animal husbandry equipment and consumables

### Procedure:

- Cell Culture: Culture DLBCL cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
- Cell Preparation for Implantation:
  - Harvest cells by centrifugation.
  - Wash the cell pellet twice with sterile PBS.
  - Resuspend the cells in sterile PBS at a concentration of 1 x 108 cells/mL.
  - $\circ$  If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice to a final concentration of 5 x 107 cells/mL. Keep the cell/Matrigel suspension on ice until injection.
- Tumor Cell Implantation:
  - Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
  - Inject 0.2 mL of the cell suspension (1 x 107 cells) subcutaneously into the right flank of each mouse.
  - Monitor the mice for recovery from anesthesia.
- Tumor Growth Monitoring:



- Allow tumors to establish and grow. Start monitoring tumor volume 3-4 days after implantation.
- Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
- Calculate tumor volume using the formula: Tumor Volume (mm3) = (Width2 x Length) / 2.

### CC-122 Treatment:

- Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
- Prepare CC-122 in the chosen vehicle at the desired concentrations (e.g., 0.3 mg/mL and 3 mg/mL for 3 and 30 mg/kg dosing, respectively, assuming a 10 mL/kg dosing volume).
- Administer CC-122 or vehicle orally via gavage daily for the duration of the study (e.g., 21 days).

## • Endpoint Analysis:

- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors.
- Measure the final tumor weight and volume.
- Tumor tissue can be processed for further analysis (e.g., Western blot for Ikaros and Aiolos levels, immunohistochemistry).

## Protocol 2: Orthotopic Pancreatic Cancer Xenograft Model

This protocol outlines the establishment of an orthotopic pancreatic cancer xenograft model in immunodeficient mice to assess the efficacy of CC-122 in a more clinically relevant tumor microenvironment.

### Materials:



- Pancreatic cancer cell line (e.g., MiaPaCa-2)
- Male BALB/c nude mice, 6-8 weeks old
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Sterile PBS
- Surgical instruments for laparotomy
- Sutures or wound clips
- CC-122 (Avadomide)
- Vehicle for oral gavage
- · Anesthetics and analgesics

### Procedure:

- Cell Culture and Preparation: Prepare pancreatic cancer cells as described in Protocol 1.
   Resuspend the final cell pellet in sterile PBS at a concentration of 5 x 107 cells/mL.
- · Orthotopic Implantation:
  - Anesthetize the mouse and place it in a supine position.
  - Make a small incision in the upper left abdominal quadrant to expose the spleen and pancreas.
  - Carefully inject 0.02 mL of the cell suspension (1 x 106 cells) into the tail of the pancreas using a 30-gauge needle.
  - Return the spleen and pancreas to the abdominal cavity.
  - Close the abdominal wall and skin with sutures or wound clips.
  - Administer post-operative analgesia as required and monitor the animal's recovery.



- Tumor Growth Monitoring:
  - Monitor tumor growth using a non-invasive imaging modality such as high-frequency ultrasound or bioluminescence imaging (if using luciferase-expressing cells).
- CC-122 Treatment:
  - Once tumors are established and detectable, randomize mice into treatment groups.
  - Prepare and administer CC-122 or vehicle orally as described in Protocol 1, following the desired dosing schedule (e.g., 0.5 mg/kg, five times a week).
- Endpoint Analysis:
  - Monitor tumor burden and the general health of the mice throughout the study.
  - At the study endpoint, euthanize the mice and perform a necropsy to assess the primary tumor size and the presence of any metastases.
  - Excise the primary tumor and weigh it.
  - Tissues can be collected for histological and molecular analysis.

## **Experimental Workflow Diagram**

The following diagram illustrates a typical workflow for an in vivo efficacy study of CC-122.





Click to download full resolution via product page

Caption: A generalized workflow for in vivo CC-122 efficacy studies.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. CC-122, a pleiotropic pathway modifier, mimics an interferon response and has antitumor activity in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 3. ashpublications.org [ashpublications.org]
- 4. CC-122, a pleiotropic pathway modifier, mimics an interferon response and has antitumor activity in DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Studies with CC-122 (Avadomide)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193418#cc-122-treatment-protocols-for-in-vivo-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com